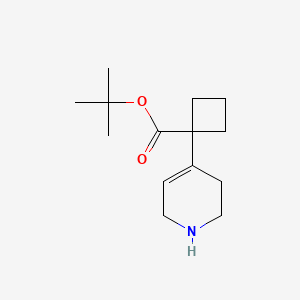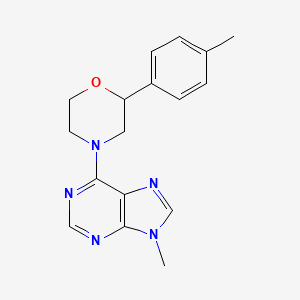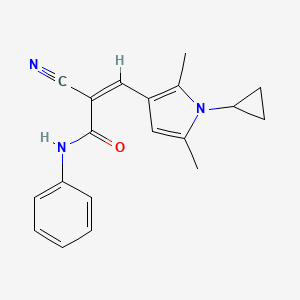![molecular formula C16H11N5OS B3012331 6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile CAS No. 1048915-49-6](/img/structure/B3012331.png)
6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C16H11N5OS and its molecular weight is 321.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Pyrido[1,2-a][1,3,5]Triazine Derivatives : Aminomethylation of similar compounds leads to the formation of pyrido[1,2-a][1,3,5]triazine derivatives. These compounds' structures, such as 6-oxo-3,8-diphenyl-1,3,4,6-tetrahydro-2H-pyrido[1,2-a][1,3,5]triazine-7,9-dicarbonitrile, were investigated using X-ray structural analysis (Khrustaleva et al., 2014).
Pyrimidines and Pyrimido[5,4-d]pyrimidines Synthesis : The synthesis of novel pyrimidines and pyrimido[5,4-d]pyrimidines from related chemical structures has been explored. These processes include reactions with primary amines, formaldehyde, and various cyclic secondary amines, demonstrating the compound's versatility in organic synthesis (Al‐Azmi, 2005).
Antianaphylactic Activity in Thieno[2,3-d]pyrimidines : Certain synthesized compounds from similar chemical structures have shown antianaphylactic activity. This includes the creation of various carbonic acid derivatives and their pharmacological evaluation (Wagner, Vieweg, & Leistner, 1993).
Pharmacological Applications
Anticancer Activity : Some derivatives have been synthesized and screened for anticancer activity. For instance, compounds like 4-aminoantipyrine-based heterocycles were evaluated against human tumor breast cancer cell lines, showing significant activity (Ghorab, El-Gazzar, & Alsaid, 2014).
Antimicrobial and Antifungal Activity : Derivatives containing the thieno[2,3-b]pyridine moiety were synthesized and tested for antimicrobial and antifungal activity. This indicates the potential use of these compounds in the development of new antimicrobial agents (El-Essawy et al., 2010).
In Vitro Antitumoral Activity : New hydrazinopyrimidine-5-carbonitrile derivatives were synthesized and demonstrated inhibitory effects on a range of cancer cell lines, indicating their potential as antitumor agents (Cocco et al., 2006).
Materials Science Applications
Molecular Docking and Synthesis for Therapeutic Applications : Molecular docking studies were conducted for synthesized derivatives to predict their affinity with proteins like CDK4. This approach is crucial in the development of targeted therapeutics (Holam, Santhoshkumar, & Killedar, 2022).
Development of Antimicrobial Agents : Some derivatives have been synthesized specifically for developing antimicrobial agents, showcasing their potential in addressing microbial resistance issues (Desai et al., 2015).
Mechanism of Action
Target of Action
The primary targets of the compound, also known as 6-amino-2-oxo-1-phenyl-5-(thiophen-3-ylmethylideneamino)pyrimidine-4-carbonitrile, are currently unknown. The compound belongs to a class of molecules known as benzimidazoles , which are known to interact with a variety of biological targets, including enzymes and receptors, and have been used in the development of a wide range of therapeutic agents .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity or modulation of receptor function . The presence of the thiophene ring could potentially enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes .
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed and widely distributed in the body . The presence of the thiophene ring could potentially influence the compound’s metabolic stability and bioavailability .
Result of Action
Benzimidazole derivatives are known to exert a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
6-amino-2-oxo-1-phenyl-5-(thiophen-3-ylmethylideneamino)pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5OS/c17-8-13-14(19-9-11-6-7-23-10-11)15(18)21(16(22)20-13)12-4-2-1-3-5-12/h1-7,9-10H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJYBCNJYGIJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CSC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol](/img/structure/B3012248.png)

![2-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012250.png)

![N-(2-chlorobenzyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3012253.png)





![N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3012263.png)

![N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide](/img/structure/B3012266.png)
